molecular formula C37H68O5 B1195046 4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one CAS No. 134876-18-9

4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one

Cat. No. B1195046
M. Wt: 592.9 g/mol
InChI Key: BDGWQMLWIGDEKO-JCUARTOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one is a natural product found in Annona reticulata with data available.

Scientific Research Applications

Influence on Carbohydrate Moiety and Chromophore Formation

Research by Frank and Hofmann (2000) studied the influence of carbohydrate moieties on the formation of chromophores during food-related Maillard reactions. They explored how carbohydrate structures impact the development of colored compounds in food processing, particularly focusing on furanone-based chromophores (Frank & Hofmann, 2000).

Asymmetric Synthesis of Polyketide Spiroketals

Meilert, Pettit, and Vogel (2004) developed a non-iterative asymmetric synthesis method for C15 polyketide spiroketals. This research contributes to understanding the synthesis of complex organic compounds, including furan derivatives, and their potential applications in pharmaceuticals (Meilert, Pettit, & Vogel, 2004).

Stereoselective Synthesis for Construction of Trisaccharides

Gerber and Vogel (2001) worked on the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane pentols and derivatives for the construction of trisaccharides. This research is significant for the development of complex sugar structures and their potential applications in biochemistry and medicinal chemistry (Gerber & Vogel, 2001).

Novel Antioxidant Agents from Vitamin C and E Analogues

Manfredini et al. (2000) explored molecular combinations of antioxidants, specifically focusing on derivatives of ascorbic acid and alpha-tocopherol. They investigated compounds like 3,4-dihydroxy-5(R)-2(R,S)-(6-hydroxy-2,5,7,8-tetramethylchroman-2(R,S)yl-methyl)-1,3]dioxolan-4S-yl]-5H-furan-2-one for their radical scavenging activities, contributing to the development of potential therapeutic agents in treating free radical damage (Manfredini et al., 2000).

Formation of Colored Nitrogen-Containing Compounds in Maillard Reactions

Hofmann (1998) identified new colored nitrogen-containing compounds formed during Maillard reactions of pentoses and primary amino acids. This research helps in understanding the chemical transformations in food processing and the formation of novel compounds (Hofmann, 1998).

properties

CAS RN

134876-18-9

Product Name

4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one

Molecular Formula

C37H68O5

Molecular Weight

592.9 g/mol

IUPAC Name

4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H68O5/c1-3-4-5-6-7-8-14-17-20-23-26-33(38)35-28-29-36(42-35)34(39)27-24-21-18-15-12-10-9-11-13-16-19-22-25-32-30-31(2)41-37(32)40/h30-31,33-36,38-39H,3-29H2,1-2H3/t31?,33-,34-,35-,36-/m1/s1

InChI Key

BDGWQMLWIGDEKO-JCUARTOZSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCCCCCCCCCCCCC2=CC(OC2=O)C)O)O

SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCCCCCCCCCC2=CC(OC2=O)C)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCCCCCCCCCC2=CC(OC2=O)C)O)O

synonyms

reticulatacin

Origin of Product

United States

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